molecular formula C6H3BrFNO3 B1374966 5-Bromo-4-fluoro-2-nitrophenol CAS No. 944805-22-5

5-Bromo-4-fluoro-2-nitrophenol

Cat. No.: B1374966
CAS No.: 944805-22-5
M. Wt: 235.99 g/mol
InChI Key: RYSFWISANLBRRZ-UHFFFAOYSA-N
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Description

5-Bromo-4-fluoro-2-nitrophenol is an organic compound with the molecular formula C6H3BrFNO3 It is characterized by the presence of bromine, fluorine, and nitro substituents on a phenol ring

Safety and Hazards

The safety information for 5-Bromo-4-fluoro-2-nitrophenol indicates that it is classified under GHS05, GHS07, and GHS09 . The hazard statements include H302-H315-H317-H318-H410 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-fluoro-2-nitrophenol typically involves the nitration of 4-bromo-2-fluorophenol. The process can be carried out using a mixture of sulfuric acid and nitric acid as nitrating agents. The reaction is performed at controlled temperatures to ensure the selective nitration of the phenol ring .

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous-flow process to enhance efficiency and control over the reaction conditions. This method allows for better management of heat and mass transfer, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-4-fluoro-2-nitrophenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted phenols and their derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Bromo-4-fluoro-2-nitrophenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-Bromo-4-fluoro-2-nitrophenol involves its interaction with specific molecular targets. The presence of the nitro, bromine, and fluorine groups influences its reactivity and interaction with biological molecules. These interactions can lead to the inhibition of certain enzymes or disruption of cellular processes, contributing to its biological activity .

Comparison with Similar Compounds

Uniqueness: 5-Bromo-4-fluoro-2-nitrophenol is unique due to its specific arrangement of substituents, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

5-bromo-4-fluoro-2-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrFNO3/c7-3-1-6(10)5(9(11)12)2-4(3)8/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYSFWISANLBRRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Br)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 2 M sodium trimethylsilanolate (15.6, 31.1 mmol) in THF was added dropwise to 4-bromo-2,5-difluoronitrobenzene (2.47 g, 10.4 mmol) under a nitrogen atmosphere. A bright red suspension was formed, and the mixture was refluxed for 27 hours. The mixture was cooled to room temperature and concentrated. Water (6 mL) was added, and the solution was acidified with a 10% HCl solution, extracted with DCM (70 mL×2). The organic layers were combined and concentrated to give 5-bromo-4-fluoro-2-nitrophenol (5.05 g, 2.06%). MS m/z: 236 (M+1). 1H NMR (400 MHz, CD3OD) δ ppm 7.48 (d, J=5.87 Hz, 1H), 7.95 (d, J=8.41 Hz, 1H).
Name
sodium trimethylsilanolate
Quantity
31.1 mmol
Type
reactant
Reaction Step One
Quantity
2.47 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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